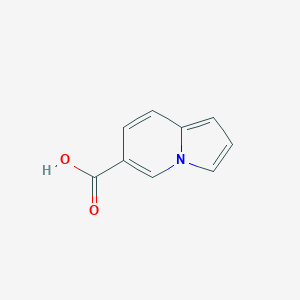
Indolizine-6-carboxylic acid
Overview
Description
Indolizine-6-carboxylic acid is a heterocyclic compound that belongs to the indolizine family Indolizines are nitrogen-containing heterocycles composed of a fused pyrrole and pyridine ring system These compounds are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals
Mechanism of Action
Target of Action
Indolizine-6-carboxylic acid, like other indolizine derivatives, is a nitrogen-containing heterocycle . It has potential biological activities and can be used as an organic fluorescent molecule for biological and material applications . .
Mode of Action
It’s known that indolizine derivatives can interact with various biological targets due to their potential biological activities
Biochemical Pathways
Indolizine derivatives are known to have a variety of potential biological activities , suggesting they may interact with multiple biochemical pathways
Result of Action
Given the potential biological activities of indolizine derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolizine-6-carboxylic acid typically involves the construction of the indolizine core followed by the introduction of the carboxylic acid group. One common method is the cyclization of pyridine derivatives with suitable electrophiles. For example, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine can yield indolizine-6-carboxylates through an Ortoleva–King reaction . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed carbonylation, to form the indolizine ring system .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. Methods such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Indolizine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine-6-carboxaldehyde, while reduction can produce indolizine-6-methanol.
Scientific Research Applications
Indolizine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Medicine: Indolizine derivatives are explored for their potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Indolizine-6-carboxylic acid can be compared with other similar compounds, such as:
Indole-3-carboxylic acid: Both compounds share a similar indole-based structure, but this compound has a fused pyridine ring, which imparts different chemical properties and biological activities.
Pyrrolo[1,2-a]pyridine derivatives: These compounds are structurally related to indolizines and exhibit similar biological activities, but their synthesis and reactivity may differ.
The uniqueness of this compound lies in its specific ring structure and the presence of the carboxylic acid group, which can be further modified to enhance its properties and applications.
Properties
IUPAC Name |
indolizine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-3-4-8-2-1-5-10(8)6-7/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVCSPPLSDQUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=CC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626517 | |
| Record name | Indolizine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588720-42-7 | |
| Record name | Indolizine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of the synthesized (2'S, 3R, 3’S, 8a’R)‐2',3'‐Bis (ethoxycarbonyl)‐2‐oxo‐2',3'‐dihydro‐8a'H‐spiro[indoline‐3,1'‐indolizine]‐6'‐carboxylic acid?
A1: This complex molecule, synthesized in [], exhibits a spirocyclic structure, meaning two ring systems share a single atom. Specifically, it involves an indoline ring and an indolizine ring connected at the 3-position of the indoline. The indolizine ring further carries a carboxylic acid group at the 6' position and two ethoxycarbonyl groups at the 2' and 3' positions. The stereochemistry at various chiral centers is denoted by the (2'S, 3R, 3’S, 8a’R) configuration.
Q2: Does the research mention any specific applications or biological activity for the synthesized indolizine-6-carboxylic acid derivative?
A2: The provided abstracts do not mention any specific applications or biological activity for this particular compound. The focus of the research appears to be on the synthetic methodology and structural characterization. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


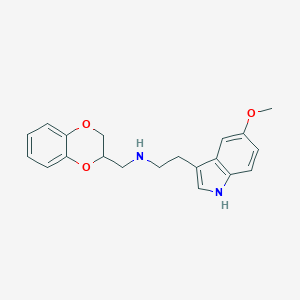
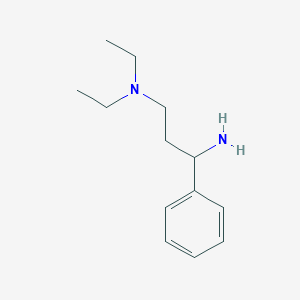
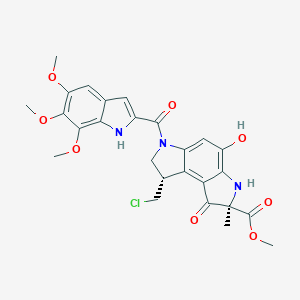
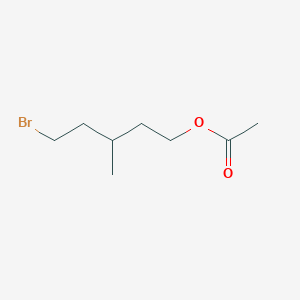
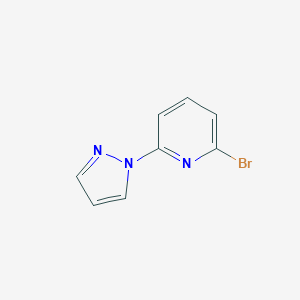
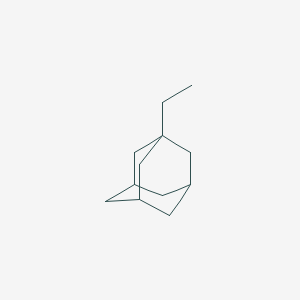
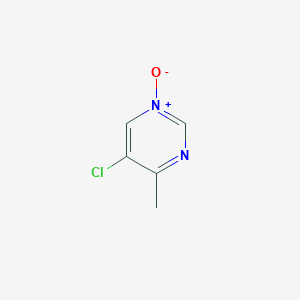
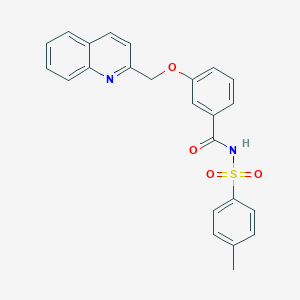

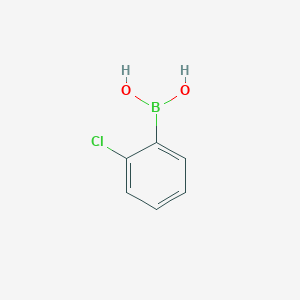
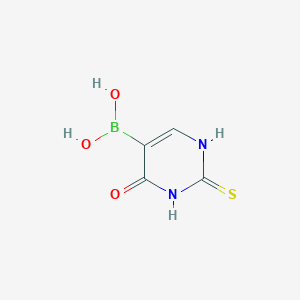
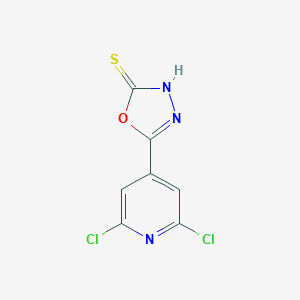
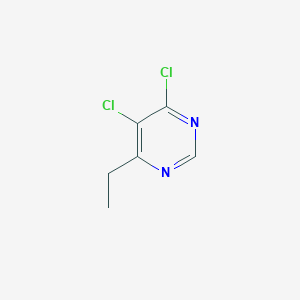
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)
